trans-(3-Methyl-pyrrolidin-2-yl)-methanol
Description
Significance of Chiral Pyrrolidine (B122466) Scaffolds in Contemporary Organic Synthesis
Chiral pyrrolidine scaffolds are fundamental building blocks in modern organic synthesis, prized for their rigid five-membered ring structure which provides a well-defined stereochemical environment. This structural rigidity is crucial for inducing high levels of stereoselectivity in chemical reactions. These scaffolds are integral to the synthesis of a wide range of biologically active natural products and pharmaceutical agents. researchgate.netnih.gov The pyrrolidine motif is a privileged structure in medicinal chemistry, appearing in numerous drugs.
The versatility of the pyrrolidine ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties. This adaptability has led to the development of a vast library of chiral pyrrolidine-based ligands for metal-catalyzed reactions and, more recently, as powerful organocatalysts. lookchem.comsigmaaldrich.com
Overview of "trans-(3-Methyl-pyrrolidin-2-yl)-methanol" within Chiral Aminomethylpyrrolidine Architectures
This compound belongs to the family of chiral aminomethylpyrrolidine architectures. A key feature of this family is the presence of a hydroxymethyl group at the C2 position of the pyrrolidine ring. This functional group can act as a coordinating site for metal catalysts or as a hydrogen-bond donor in organocatalytic transition states.
The introduction of a methyl group at the C3 position in the trans configuration relative to the hydroxymethyl group at C2, as in the target molecule, introduces an additional stereocenter. This substitution has a significant impact on the conformational preferences of the pyrrolidine ring, further influencing its stereodirecting ability. The precise positioning of the methyl group can create a more defined chiral pocket, potentially leading to higher enantioselectivities in catalyzed reactions.
While specific research focusing solely on this compound is not extensively documented in publicly available literature, its structural motifs are found in more complex molecules that are subjects of synthesis and biological activity studies. The fundamental structure suggests its potential utility as a chiral building block, a ligand for asymmetric catalysis, or a precursor for more elaborate organocatalysts.
Historical Context of Pyrrolidine-Based Chiral Auxiliaries and Organocatalysts
The story of pyrrolidine-based chiral auxiliaries and organocatalysts is deeply rooted in the chemistry of the naturally occurring amino acid, L-proline. In the 1970s and 1980s, pioneering work by chemists such as E.J. Corey and Barry Trost laid the groundwork for the use of chiral auxiliaries to control the stereochemical outcome of reactions. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the formation of a new stereocenter.
A major breakthrough in the field of organocatalysis, which utilizes small organic molecules as catalysts, came in the early 2000s. The independent work of Benjamin List and David MacMillan demonstrated that L-proline itself could effectively catalyze asymmetric aldol (B89426) and Diels-Alder reactions, respectively. researchgate.net This discovery reignited interest in the catalytic potential of small, chiral organic molecules and established the pyrrolidine scaffold as a cornerstone of organocatalysis.
Following these seminal reports, a plethora of proline-derived catalysts have been developed. A significant advancement was the introduction of diarylprolinol silyl (B83357) ethers by Jørgensen and Hayashi in 2005, which proved to be highly effective for the asymmetric functionalization of aldehydes. researchgate.net The development of substituted pyrrolidine methanols, including structures analogous to this compound, represents a logical progression in the quest for more efficient and selective organocatalysts. By modifying the pyrrolidine backbone with additional substituents, researchers aim to create catalysts with tailored properties for specific asymmetric transformations.
Synthesis and Properties of Substituted Pyrrolidinemethanols
The synthesis of chiral pyrrolidine derivatives often starts from readily available chiral precursors, such as amino acids. For instance, the synthesis of the parent compound, (S)-pyrrolidin-2-ylmethanol (also known as L-prolinol), is commonly achieved through the reduction of L-proline using reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov
The diastereoselective synthesis of 2,3-disubstituted pyrrolidines, such as this compound, presents a greater synthetic challenge. One potential strategy involves the stereoselective alkylation of a chiral N-protected proline derivative, followed by reduction of the carboxylic acid functionality. For example, the enolate of an N-Boc-proline ester could be reacted with a methylating agent, with the stereochemical outcome being directed by the chiral environment of the pyrrolidine ring and the reaction conditions. Subsequent reduction of the ester and methyl-substituted pyrrolidine would yield the target compound.
While specific experimental data for this compound is scarce in the literature, the physical properties of related, simpler pyrrolidinemethanols can provide some insight.
Table 1: Physical Properties of Selected Pyrrolidinemethanol Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Optical Rotation |
|---|---|---|---|---|---|
| (S)-(+)-2-Pyrrolidinemethanol | C₅H₁₁NO | 101.15 | 74-76 (2 mmHg) | 1.025 (25 °C) | [α]₂₀/D +31° (c=1 in toluene) sigmaaldrich.com |
| (R)-(-)-2-Pyrrolidinemethanol | C₅H₁₁NO | 101.15 | 74-76 (2 mmHg) | 1.025 (25 °C) | [α]₂₀/D -31° (c=1 in toluene) |
| (2S)-1-Methyl-2-pyrrolidinemethanol | C₆H₁₃NO | 115.17 | 67-69 (12 mmHg) | 0.968 (25 °C) | [α]₁₉/D -49.5° (c=5 in methanol) nih.gov |
Note: Data for (2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol is predicted as specific experimental values were not found in the searched literature.
Research Findings and Applications
The utility of chiral pyrrolidine derivatives is vast and well-documented. Their application as chiral auxiliaries allows for the diastereoselective formation of new stereocenters. Once the desired transformation is complete, the auxiliary can be cleaved and often recovered for reuse.
In the realm of organocatalysis, pyrrolidine-based catalysts operate through the formation of transient enamine or iminium ion intermediates with carbonyl substrates. The chiral environment of the catalyst then directs the approach of the reacting partner, leading to the preferential formation of one enantiomer of the product.
While direct applications of this compound are not prominently reported, the structural motif suggests its potential in these areas. The presence of both a secondary amine and a primary alcohol allows for its use as a bidentate ligand in asymmetric metal catalysis. Furthermore, derivatization of the amine and/or the alcohol can lead to a new class of organocatalysts. For instance, the attachment of bulky silyl or aryl groups to the alcohol and/or amine functionalities is a common strategy to enhance the steric shielding of one face of the reactive intermediate, thereby increasing the enantioselectivity of the catalyzed reaction.
The diastereoselective synthesis of substituted pyrrolidines is an active area of research, with applications in the synthesis of complex natural products and pharmaceuticals. Methodologies for the stereocontrolled synthesis of 2,3-disubstituted pyrrolidines would be directly applicable to the preparation of enantiomerically pure this compound and its isomers.
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R)-3-methylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-7-6(5)4-8/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWLHKFAJXALLT-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN[C@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Trans 3 Methyl Pyrrolidin 2 Yl Methanol
Stereoselective Synthesis Approaches
Stereoselective synthesis is paramount for obtaining enantiomerically pure trans-(3-Methyl-pyrrolidin-2-yl)-methanol. The methodologies employed are designed to control the three-dimensional arrangement of atoms, leading to the desired diastereomer with high fidelity. These approaches can be broadly categorized into chiral pool synthesis, which uses naturally occurring chiral molecules, and asymmetric catalysis, which uses small amounts of a chiral catalyst to induce stereoselectivity.
Asymmetric Catalysis in "this compound" Synthesis
Asymmetric catalysis offers an alternative to chiral pool synthesis, creating the desired chiral centers from achiral or prochiral precursors through the use of a chiral catalyst. nih.gov These methods are highly versatile and can often provide access to either enantiomer of the target molecule by simply choosing the corresponding enantiomer of the catalyst. acs.org
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. nih.govunibo.it While the target molecule itself is a derivative of prolinol, a well-known organocatalyst, organocatalytic methods can also be employed to construct its substituted pyrrolidine (B122466) core.
A common strategy involves the asymmetric Michael addition reaction. For example, an organocatalyst can mediate the addition of a nucleophile to an α,β-unsaturated compound to create a linear intermediate with one or more stereocenters. This intermediate can then be cyclized to form the pyrrolidine ring. The synthesis of substituted pyrrolidine-3-carboxylic acid derivatives has been achieved through organocatalytic enantioselective Michael additions of nitroalkanes to 4-oxo-2-enoates. rsc.org The resulting adduct can undergo reductive cyclization and further functional group modifications to yield 3-substituted prolinol derivatives.
Furthermore, organocatalytic cascade reactions can rapidly build molecular complexity, forming highly substituted pyrrolidines in a single step from simple starting materials. rsc.org These reactions can create multiple stereocenters with high levels of control, offering a powerful and efficient route to complex pyrrolidine structures.
| Catalyst Type | Reaction | Precursors | Key Features |
| Chiral Amine (e.g., Proline derivative) | Michael Addition | Nitroalkanes, α,β-Unsaturated esters/ketones | Forms C-C bond and sets stereocenters in an acyclic precursor. rsc.org |
| Bifunctional Catalyst (e.g., Cinchona alkaloid) | Cascade Reaction | N-Tosyl aminomethyl enones, Unsaturated ketones | Constructs the pyrrolidine ring and multiple stereocenters in one pot. rsc.org |
Transition metal catalysis provides a vast toolkit for the asymmetric synthesis of heterocyclic compounds. nih.gov Catalysts based on metals such as rhodium, ruthenium, palladium, and copper can enable a wide range of transformations for building and functionalizing the pyrrolidine ring. nih.gov
One prominent method is the transition metal-catalyzed asymmetric hydrogenation of a prochiral precursor. For example, a suitably substituted pyrrole (B145914) or pyrroline (B1223166) derivative could be hydrogenated using a chiral rhodium or ruthenium complex to generate the stereocenters at C2 and C3 with high enantioselectivity. The stereoselective synthesis of related pyrrolidine intermediates has been successfully achieved using ruthenium-catalyzed asymmetric hydrogenation of β-keto-γ-lactam precursors. researchgate.net
Intramolecular C-H amination is another powerful strategy where a transition metal catalyst, often copper-based, facilitates the formation of the pyrrolidine ring by creating a C-N bond from an acyclic amine precursor bearing the appropriate substituents. acs.org This method allows for the direct cyclization onto a C(sp³)-H bond, providing a highly efficient route to the core structure. Additionally, palladium-catalyzed reactions, such as the hydroarylation of pyrrolines, demonstrate the utility of transition metals in functionalizing the pre-formed pyrrolidine ring, although methods for hydroalkylation would be more directly applicable to the target molecule. nih.gov
Novel Synthetic Routes and Process Development
Recent advancements in organic synthesis have led to the development of several innovative methodologies for the preparation of this compound, focusing on efficiency, scalability, and stereochemical purity.
A notable process for preparing chiral pyrrolidine-2-yl-methanol derivatives involves a multi-step synthesis commencing with a protected proline derivative. google.com This strategy utilizes a Weinreb amide as a key intermediate, which subsequently reacts with a Grignard reagent. google.com
The initial step involves coupling a protected pyrrolidine, such as (R)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate, with an appropriate Grignard reagent, for instance, p-tolylmagnesium bromide. google.com The use of a Weinreb amide is advantageous as it reacts with the organometallic reagent to form a stable metal-chelated intermediate, which prevents the common side reaction of over-addition to produce tertiary alcohols. unito.itrsc.org This chemoselectivity ensures the formation of the desired ketone (an aroyl pyrrolidine derivative) in high yield. google.comrsc.org The reaction is typically carried out in a suitable solvent like cyclopentyl methyl ether at low temperatures, such as 0 °C. google.com
Following the formation of the ketone, the synthesis proceeds with the removal of the amino-protecting group (e.g., a Boc group) under acidic conditions, followed by a hydrogenation step to yield the final chiral pyrrolidine-2-yl-methanol derivative. google.com This approach provides a scalable route to the desired product with good yield and high enantiomeric purity. google.com
Table 1: Example Reaction Conditions for Weinreb Amide-Grignard Strategy
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1. Grignard Reaction | (R)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate, p-Tolylmagnesium bromide | Cyclopentyl methyl ether, 0 °C | Aroyl pyrrolidine derivative |
| 2. Deprotection | Aroyl pyrrolidine derivative | Strong acid (e.g., HCl) | Deprotected intermediate |
| 3. Hydrogenation | Deprotected intermediate | H₂, Hydrogenation catalyst (e.g., Pd/C) | Chiral pyrrolidine-2-yl-methanol derivative |
Hydrogenation is a crucial step in several synthetic pathways to produce chiral pyrrolidin-2-yl-methanol derivatives, particularly following the formation of a ketone intermediate via a Grignard reaction. google.com This reduction of the ketone functionality is what generates the alcohol moiety of the target molecule.
The process involves the hydrogenation of the de-protected aroyl pyrrolidine intermediate in the presence of a suitable catalyst. google.com Catalysts typically consist of a platinum group metal, such as palladium, ruthenium, or rhodium, often supported on an inert carrier like carbon. google.com Palladium on carbon (Pd/C) is a frequently preferred catalyst. google.com
The reaction is conducted in a polar protic solvent, often the same one used in the preceding de-protection step, such as ethanol (B145695) or n-propanol. google.com Controlled conditions of temperature (e.g., 20°C to 40°C) and hydrogen pressure (e.g., 3 to 7 bar) are maintained to ensure the reaction proceeds efficiently and selectively. google.com Upon completion, the catalyst is removed by filtration to yield the final product. google.com This hydrogenation step is critical for establishing the stereochemistry at the newly formed alcohol center. google.com
Multi-component reactions (MCRs) and cyclization strategies offer efficient and atom-economical routes to highly functionalized pyrrolidine rings from acyclic precursors. nih.govmdpi.com These methods are of significant interest as they can construct complex heterocyclic scaffolds with multiple stereogenic centers in a single operation. nih.gov
One prominent approach is the [3+2] cycloaddition reaction using azomethine ylides. mdpi.com This reaction involves the in-situ generation of an azomethine ylide, which then reacts with a dipolarophile (an alkene) to form the pyrrolidine ring. mdpi.com The stereochemical outcome of the reaction can often be controlled by the choice of starting materials and reaction conditions.
Another powerful strategy involves intramolecular cyclization. For instance, an enantioselective approach to a substituted pyrrolidine can be achieved through the cyclization of an acyclic alcohol precursor using a base like sodium hydride in DMF. mdpi.com This key step transforms an open-chain molecule into the desired cyclic pyrrolidine skeleton. mdpi.com
While many MCRs and cyclization reactions produce a variety of substituted pyrrolidines, specific adaptations are required to synthesize the this compound structure. nih.govtandfonline.com This often involves the careful selection of starting components that contain the necessary methyl and hydroxymethyl precursor groups and employing reaction conditions that favor the desired trans diastereomer.
Control of Stereochemistry in Synthesis
Achieving the correct relative and absolute stereochemistry is paramount in the synthesis of this compound. The trans relationship between the methyl group at the C3 position and the methanol (B129727) group at the C2 position, along with the specific chirality at these centers, dictates the compound's utility as a chiral building block.
The diastereoselectivity of the synthesis, which determines the cis or trans configuration of the substituents on the pyrrolidine ring, is often controlled during the ring-forming step or subsequent functional group manipulations.
In hydrogenation-based methods, the reduction of a cyclic ketone precursor can be influenced by the catalyst and the existing stereocenters in the molecule. google.com The approach of the hydrogen to the ketone is sterically hindered by the substituents already present, leading to the preferential formation of one diastereomer over the other.
For syntheses involving cyclization, the transition state geometry of the ring-closing reaction dictates the relative stereochemistry of the substituents. whiterose.ac.uk The thermodynamic and kinetic stability of these transition states can be manipulated by adjusting reaction parameters such as temperature, solvent, and catalyst to favor the formation of the desired trans isomer. researchgate.net
Ensuring the final product is a single enantiomer requires the use of asymmetric synthesis techniques. A highly effective strategy is to start the synthesis from a chiral precursor, a method known as the "chiral pool" approach. (S)-proline is a commonly used and readily available starting material for synthesizing chiral pyrrolidinyl methanols. researchgate.net By beginning with a molecule that already possesses the desired absolute stereochemistry at one center, the chirality can be transferred through the subsequent reaction sequence. researchgate.net
Another powerful technique is the use of chiral catalysts or auxiliaries. Asymmetric organocatalysis, particularly using proline-derived catalysts, has emerged as a robust method for creating chiral centers with high enantioselectivity. unibo.itmdpi.com These catalysts can create a chiral environment around the reactants, directing the reaction to form one enantiomer preferentially. mdpi.com For instance, in the enantioselective addition of dialkylzincs to aldehydes, chiral pyrrolidinyl methanols themselves can act as catalysts, with the structure of the catalyst dictating the degree and sense of asymmetric induction. researchgate.net These techniques are crucial for producing the optically pure this compound required for its applications in medicinal chemistry.
Isomeric Purity and Separation Techniques
The synthesis of this compound often results in a mixture of diastereomers, namely the trans and cis isomers. Achieving high isomeric purity is critical, necessitating both stereoselective synthesis strategies and effective post-synthesis separation techniques. The final isomeric purity is typically confirmed using various analytical methods.
Stereoselective Synthesis and Isomeric Ratio
The initial isomeric purity of (3-Methyl-pyrrolidin-2-yl)-methanol is largely dictated by the synthetic route employed. Many synthetic strategies for 2,3-disubstituted pyrrolidines yield a mixture of diastereomers, with one isomer favored over the other. For instance, in syntheses of analogous 2,3-disubstituted pyrrolidines, the intramolecular cyclization of an N-Boc-protected amine using the coupling reagent bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) has been shown to produce a mixture of isomers with a preference for the trans configuration. psu.edu Research on these related compounds has demonstrated the feasibility of obtaining the trans isomer as the major product, with reported diastereomeric ratios of up to 3:1 (trans:cis). psu.edu
Other stereoselective approaches, such as the intermolecular alkylation of racemic N-acyliminium ions generated from 3-substituted lactams, have been described as proceeding with high stereoselectivity and yield, favoring the formation of trans-2,3-disubstituted pyrrolidines. researchgate.netdntb.gov.ua Similarly, the heterogeneous catalytic hydrogenation of specifically substituted pyrrole precursors can afford functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net While these methods aim to maximize the yield of the desired trans isomer, the presence of the cis isomer is common, making subsequent purification essential.
Separation of trans and cis Isomers
Due to the different spatial arrangements of their substituents, trans and cis diastereomers exhibit distinct physical properties, such as polarity, solubility, and crystal lattice energies. These differences are exploited in various separation techniques. libretexts.orgucl.ac.uk
Column Chromatography: Flash column chromatography is a widely employed and effective method for separating diastereomers of 2,3-disubstituted pyrrolidines on a laboratory scale. psu.edu The separation relies on the differential adsorption of the isomers to a stationary phase (commonly silica (B1680970) gel) based on their differing polarities. The choice of eluent (mobile phase) is critical for achieving optimal separation.
Preparative High-Performance Liquid Chromatography (HPLC): For isomers that are difficult to separate using standard column chromatography, preparative HPLC is a more powerful technique. nih.gov This method offers higher resolution and is particularly useful for separating isomers with very similar polarities. In studies on related proline derivatives, preparative HPLC was successfully used to isolate pure trans isomers from cis/trans mixtures where conventional methods had failed. nih.gov Both normal-phase and reversed-phase HPLC can be applied, depending on the specific properties of the compound and the chosen stationary phase. nih.govresearchgate.net
Fractional Crystallization: A classical and industrially scalable method for separating diastereomers is fractional crystallization. ucl.ac.uk This technique leverages the solubility differences between the trans and cis isomers in a specific solvent. By carefully controlling conditions such as temperature, concentration, and cooling rate, one isomer can be induced to crystallize out of the solution while the other remains dissolved. libretexts.orggavinpublishers.com The process can also be applied to diastereomeric salts, formed by reacting the isomeric mixture with a chiral resolving agent. The resulting salts have significantly different solubilities, often facilitating easier separation through crystallization. ucl.ac.ukmdpi.com The efficiency of this method is highly dependent on the choice of solvent and the precise control of crystallization conditions. gavinpublishers.com
Table 1: Comparison of Separation Techniques for Diastereomers
| Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| Column Chromatography | Differential adsorption to a stationary phase based on polarity. psu.edu | Simple, cost-effective for lab scale, widely applicable. | May not resolve isomers with very similar polarities; can be solvent-intensive. |
| Preparative HPLC | High-resolution separation based on differential partitioning between mobile and stationary phases. nih.gov | High efficiency and resolution, suitable for difficult separations. nih.gov | More expensive equipment, lower throughput compared to crystallization. |
| Fractional Crystallization | Difference in solubility between diastereomers in a given solvent. ucl.ac.uk | Scalable for industrial production, cost-effective for large quantities. | Requires significant solubility differences, process optimization can be time-consuming. libretexts.orggavinpublishers.com |
Analytical Methods for Purity Assessment
To confirm the successful separation of the trans isomer and to quantify its purity, several analytical techniques are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for distinguishing between cis and trans isomers of 2,3-disubstituted pyrrolidines. The relative stereochemistry is determined by analyzing the coupling constants (J-values) between the protons at the C2 and C3 positions. Generally, the J-value for vicinal protons in a trans configuration is larger than that for protons in a cis configuration. creative-biostructure.com Furthermore, the chemical shifts of the protons and carbons at and near the stereocenters will differ between the two isomers. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive proof of stereochemistry by detecting through-space proximity between specific protons, which differs for each isomer. creative-biostructure.comnih.gov
Chromatographic Analysis: Analytical HPLC and Gas Chromatography (GC) are routinely used to determine the isomeric ratio (e.g., % trans vs. % cis) in a sample. By developing a method that can resolve the two isomers, the area under each peak can be integrated to calculate the relative abundance of each, thereby providing a quantitative measure of isomeric purity. researchgate.netdergipark.org.tr
Table 2: Analytical Methods for Isomeric Purity Determination
| Method | Information Provided | Key Parameters |
|---|---|---|
| ¹H NMR Spectroscopy | Confirms stereochemistry and determines isomeric ratio. creative-biostructure.com | Chemical shift (δ), coupling constants (J-values), Nuclear Overhauser Effect (NOE). creative-biostructure.comnih.gov |
| Analytical HPLC/GC | Quantifies isomeric purity and ratio. dergipark.org.tr | Retention time, peak area integration. |
| Mass Spectrometry (MS) | Confirms molecular weight; fragmentation patterns can sometimes differ between isomers. researchgate.net | Mass-to-charge ratio (m/z). |
Applications of Trans 3 Methyl Pyrrolidin 2 Yl Methanol As a Chiral Building Block
Precursor in Stereospecific Organic Synthesis
As a chiral precursor, trans-(3-Methyl-pyrrolidin-2-yl)-methanol is instrumental in transferring its stereochemical information to new, more complex molecules. This is a cornerstone of modern asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is critical for biological activity.
Chiral pyrrolidine (B122466) derivatives are widely employed as chiral auxiliaries and ligands in a variety of stereospecific transformations. sigmaaldrich.comunibo.it While specific literature detailing the use of this compound is limited, its structural similarity to other prolinol derivatives suggests its potential application in guiding the stereochemical outcome of reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions. evitachem.comunibo.it In these roles, the chiral pyrrolidine framework temporarily attaches to a prochiral substrate, directing the approach of a reagent to one face of the molecule, thereby inducing asymmetry. sigmaaldrich.com After the reaction, the auxiliary can be cleaved and potentially recovered.
Table 1: Potential Stereospecific Reactions Employing Pyrrolidine-based Chiral Auxiliaries
| Reaction Type | Role of Chiral Auxiliary | Typical Outcome |
|---|---|---|
| Asymmetric Alkylation | Directs the approach of an electrophile to a nucleophilic carbon. | Enantiomerically enriched α-substituted carbonyl compounds. |
| Asymmetric Aldol Reaction | Controls the facial selectivity of enolate addition to an aldehyde. | Diastereomerically and enantiomerically pure β-hydroxy carbonyl compounds. |
| Asymmetric Diels-Alder | Influences the endo/exo and facial selectivity of the cycloaddition. | Chiral cyclic and bicyclic systems. |
This table illustrates common applications for chiral pyrrolidine scaffolds; specific examples for this compound are not extensively documented.
Chiral pyrrolidine-2-yl-methanol derivatives are described as versatile building blocks for the stereospecific synthesis of oligonucleotides that carry chiral phosphonate (B1237965) moieties. google.com Modified oligonucleotides are of significant interest in the development of therapeutics, such as antisense therapies and RNA interference (RNAi). The introduction of chiral modifications to the phosphate (B84403) backbone or the sugar rings can enhance properties like nuclease resistance, binding affinity, and cellular uptake. The defined stereochemistry of this compound makes it a suitable candidate for incorporation into these complex biomolecules, where precise control over the 3D structure is paramount for therapeutic efficacy. google.com
Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. google.comresearchgate.net The pyrrolidine ring is considered a "privileged scaffold" in DOS because it provides a rigid and sterically defined starting point that can be elaborated in multiple directions to rapidly create a library of complex and diverse molecules. acs.orgnih.gov
This compound is an ideal starting material for DOS campaigns. Its two functional handles, the amine and the alcohol, can be independently reacted to introduce a wide variety of substituents and build points for further molecular complexity. This allows for the systematic exploration of chemical space around the central pyrrolidine core. acs.org
Table 2: Strategies in Diversity-Oriented Synthesis with Pyrrolidine Scaffolds
| DOS Strategy | Description | Potential Outcome with this compound |
|---|---|---|
| Appendage Diversity | The core scaffold is kept constant while different functional groups are attached. | A library of compounds with various substituents on the nitrogen and oxygen atoms. |
| Scaffold Diversity | The core scaffold itself is modified through ring-forming or ring-rearrangement reactions. | Generation of fused bicyclic systems (e.g., pyrrolizidines) or spirocyclic structures. |
| Stereochemical Diversity | All possible stereoisomers of a scaffold are synthesized. | While starting with a defined stereoisomer, subsequent reactions can introduce new chiral centers. |
Role in the Synthesis of Versatile Chemical Scaffolds
Beyond its role as a transient chiral influence, this compound can be incorporated as a permanent structural feature in the synthesis of more complex and functionally diverse chemical scaffolds.
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of fused nitrogen-containing heterocycles. nih.govnih.gov Through intramolecular cyclization reactions, the pyrrolidine ring can be fused to another ring system, leading to the formation of important alkaloid cores such as pyrrolizidines and indolizidines. whiterose.ac.uk For example, the hydroxyl group can be converted into a leaving group, followed by intramolecular nucleophilic attack by the nitrogen atom to form a bicyclic system. Alternatively, the nitrogen can be functionalized with a side chain that subsequently reacts with the hydroxyl group or a derivative thereof.
Table 3: Representative Nitrogen-Containing Heterocycles from Pyrrolidine Precursors
| Heterocyclic System | Synthetic Approach | Potential Application |
|---|---|---|
| Pyrrolizidines | Intramolecular cyclization via N-alkylation. | Alkaloid synthesis, enzyme inhibitors. |
| Indolizidines | Intramolecular cyclization involving a longer N-alkyl chain. | Bioactive natural product mimics. |
| Spiro-pyrrolidines | Cycloaddition reactions involving an exocyclic double bond derived from the methanol (B129727) group. | Scaffolds for medicinal chemistry. |
| Fused Pyrrolidinones | Oxidation of the alcohol and subsequent intramolecular amidation. | Building blocks for pharmaceuticals. mdpi.com |
The synthetic versatility of this compound is significantly expanded through the derivatization of its amine and hydroxyl functional groups. These modifications can be used to install protecting groups, alter the electronic properties of the molecule, or introduce new reactive handles for subsequent transformations.
The secondary amine can undergo a variety of reactions, including:
N-Alkylation: Introduction of alkyl, benzyl, or other groups.
N-Acylation: Formation of amides, which can alter the nucleophilicity of the nitrogen and introduce new functionalities.
N-Sulfonylation: Creation of sulfonamides, often used as protecting groups or for their biological activity.
The primary hydroxyl group can be modified through:
O-Alkylation/Etherification: Formation of ethers.
O-Acylation/Esterification: Formation of esters, which can serve as protecting groups or prodrug moieties.
Oxidation: Conversion to an aldehyde or a carboxylic acid, providing a new site for carbon-carbon bond formation or peptide coupling.
Table 4: Common Derivatization Reactions for Enhanced Functionality
| Functional Group | Reaction | Reagents | Resulting Functional Group |
|---|---|---|---|
| Secondary Amine | N-Alkylation | Alkyl halide, Base | Tertiary Amine |
| Secondary Amine | N-Acylation | Acyl chloride, Base | Amide |
| Secondary Amine | N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |
| Primary Alcohol | Etherification | Alkyl halide, Strong base | Ether |
| Primary Alcohol | Esterification | Acyl chloride, Base | Ester |
| Primary Alcohol | Oxidation | PCC, DMP, or Swern conditions | Aldehyde |
Catalytic Applications and Ligand Design Involving Trans 3 Methyl Pyrrolidin 2 Yl Methanol Derivatives
Organocatalysis Mediated by Pyrrolidinemethanol Analogs
Pyrrolidinemethanol derivatives have emerged as highly effective organocatalysts, capable of activating carbonyl compounds toward a variety of stereoselective reactions. Their mechanism of action and broad applicability in asymmetric synthesis have been extensively studied.
Mechanism of Organocatalysis with Pyrrolidinemethanol Derivatives
The catalytic prowess of pyrrolidinemethanol derivatives in organocatalysis is primarily rooted in their ability to reversibly form covalent intermediates with carbonyl substrates, activating them through two main pathways: enamine and iminium ion catalysis. These pathways lower the energy barrier for subsequent reactions and, due to the inherent chirality of the catalyst, effectively control the stereochemical outcome.
Enamine Catalysis: In this mode, the secondary amine of the pyrrolidine (B122466) catalyst reacts with a ketone or an aldehyde to form a nucleophilic enamine intermediate. This process enhances the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making its α-carbon susceptible to attack by electrophiles. The chiral environment established by the pyrrolidinemethanol scaffold dictates the facial selectivity of the electrophilic attack, leading to the formation of an enantioenriched product. After the key bond-forming step, the intermediate hydrolyzes to release the product and regenerate the catalyst for the next cycle.
Iminium Catalysis: When reacting with α,β-unsaturated aldehydes or ketones, pyrrolidinemethanol catalysts form a positively charged iminium ion. This activation mode lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, transforming it into a potent electrophile that is highly reactive towards nucleophiles. The steric bulk and chiral information of the catalyst's side groups effectively shield one face of the iminium ion, directing the nucleophilic attack to the opposite face and thus ensuring high enantioselectivity. Similar to enamine catalysis, the cycle is completed by hydrolysis, which liberates the chiral product and the catalyst.
The hydroxyl group of the pyrrolidinemethanol moiety often plays a crucial secondary role. It can participate in the reaction mechanism through hydrogen bonding, helping to orient the substrate in the transition state and further enhance stereocontrol.
Asymmetric Transformations (e.g., Michael Additions, Aldol (B89426) Reactions, Diels-Alder)
The dual activation modes of pyrrolidinemethanol analogs make them versatile catalysts for a wide array of fundamental carbon-carbon bond-forming reactions.
Michael Additions: In the asymmetric Michael addition, pyrrolidinemethanol catalysts activate ketones or aldehydes via enamine formation to act as nucleophiles. These chiral enamines then add to α,β-unsaturated compounds like nitroolefins in a conjugate fashion. The catalyst's structure ensures excellent control over the stereochemistry of the newly formed stereocenters. High yields and enantioselectivities are consistently achieved for the addition of various ketones to a range of nitroolefins. nih.gov
Aldol Reactions: The direct asymmetric aldol reaction is a hallmark application of these organocatalysts. researchgate.net Proline and its derivatives, including pyrrolidinemethanol analogs, catalyze the reaction between a ketone (via an enamine intermediate) and an aldehyde. lookchem.commdpi.com The catalyst facilitates a highly organized, chair-like transition state, often involving hydrogen bonding, which leads to products with high diastereo- and enantioselectivity. mdpi.com This method provides a direct route to chiral β-hydroxy ketones, which are valuable building blocks in organic synthesis. chemscene.comnih.gov
Diels-Alder Reactions: Through iminium ion activation, pyrrolidinemethanol-derived catalysts can facilitate enantioselective Diels-Alder cycloadditions. fu-berlin.de The catalyst lowers the LUMO of an α,β-unsaturated aldehyde, which then acts as a dienophile. This activation allows the reaction to proceed under mild conditions with various dienes. The chiral catalyst architecture effectively controls the facial selectivity of the cycloaddition, leading to enantioenriched cyclic products. fu-berlin.denih.gov
| Reaction Type | Catalyst Type | Typical Substrates | Key Findings | Yield / Enantioselectivity (ee) |
|---|---|---|---|---|
| Michael Addition | Pyrrolidine-carbamate | Ketones (Cyclohexanone, Acetone) + Nitroolefins | Catalyst is effective for both cyclic and acyclic ketones without additives. | Up to 96% yield, >99% ee nih.gov |
| Aldol Reaction | L-Prolinamide derivatives | Ketones (Acetone) + Aromatic/Aliphatic Aldehydes | Catalysts with a terminal hydroxyl group show higher efficiency and enantioselectivity due to hydrogen bonding. | Up to 93% ee (aromatic), >99% ee (aliphatic) mdpi.com |
| Aldol Reaction | (S)-Pyrrolidine sulfonamide | α,α-Dialkyl Aldehydes + Aromatic Aldehydes | Produces β-hydroxy carbonyl compounds with a quaternary carbon center. | High yields, exceptionally high ee rsc.org |
| Diels-Alder Reaction | Chiral Imidazolidinone (MacMillan Catalyst) | α,β-Unsaturated Aldehydes + Dienes (e.g., Cyclopentadiene) | Demonstrated a new strategy for organocatalysis via iminium ion activation, enabling highly enantioselective cycloadditions. | Up to 99% yield, 93% ee fu-berlin.de |
Enantioselective Reductions of Prochiral Substrates
Beyond carbon-carbon bond formation, pyrrolidinemethanol derivatives are instrumental in the enantioselective reduction of prochiral substrates, particularly ketones. Their primary role is as a chiral precursor for the in situ generation of oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts.
In this process, the pyrrolidinemethanol derivative reacts with a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex, BH₃-THF) to form a rigid, chiral oxazaborolidine ring system. This complex then coordinates to the prochiral ketone, typically through the more sterically accessible lone pair of the carbonyl oxygen. The borane, acting as the stoichiometric hydride source, is then delivered to the carbonyl carbon from the face dictated by the chiral catalyst. This directed hydride transfer results in the formation of a chiral secondary alcohol with high enantiomeric purity. This method is highly reliable and provides predictable stereochemical outcomes based on the catalyst's stereochemistry. lookchem.comnih.gov The methodology is effective for a wide range of aromatic and aliphatic ketones. nih.gov
| Substrate Type | Catalyst System | Reducing Agent | Key Findings | Yield / Enantioselectivity (ee) |
|---|---|---|---|---|
| Prochiral Ketones | (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one + Borane | BH₃-THF | In situ catalyst generation is practical, avoiding the need for isolating the sensitive oxazaborolidine catalyst. | Good yields, up to 98% ee lookchem.com |
| Prochiral Ketones | Bis(α,α-diphenyl-2-pyrrolidinemethanol) carbonate | Borane | The chiral auxiliary is recoverable and reusable. Successfully applied in the synthesis of a uterine relaxant intermediate. | High yield and ee bohrium.com |
| Aromatic & Aliphatic Ketones | (S)-α,α-diphenylpyrrolidine methanol (B129727) + Tetrabutylammonium borohydride (B1222165) / MeI | In situ generated borane | The system forms an oxazaborolidine catalyst in situ, effectively reducing various ketones. | Up to 96% ee researchgate.net |
| Aliphatic Ketones | Chiral lactam alcohol + p-Iodophenoxyborane | BH₃-THF | The use of an alkoxyborane improves enantioselectivity, particularly for aliphatic ketones at lower temperatures. | Up to 98% ee nih.gov |
Pyrrolidinemethanol Derivatives as Chiral Ligands in Metal Catalysis
The same structural features that make pyrrolidinemethanol derivatives excellent organocatalysts also render them highly effective chiral ligands for transition metals. By coordinating to a metal center, they create a chiral environment that can induce high stereoselectivity in a variety of metal-catalyzed reactions.
Coordination Chemistry of Pyrrolidinemethanol Ligands
Pyrrolidinemethanol and its analogs typically function as bidentate ligands, coordinating to a metal center through two donor atoms: the nitrogen of the pyrrolidine ring and the oxygen of the methanol group. This N,O-ligation forms a stable five-membered chelate ring, which is a common and favorable motif in coordination chemistry.
The formation of this chelate ring restricts the conformational flexibility of the ligand, creating a well-defined and rigid chiral pocket around the metal. The stereochemistry of the ligand's chiral centers is thus effectively transmitted to the metal's coordination sphere, which is essential for asymmetric catalysis. The specific geometry of the resulting metal complex—such as square planar or octahedral—depends on the metal's identity, its oxidation state, and the other ligands present.
Transition Metal Complex Formation and Reactivity
Pyrrolidinemethanol-type ligands have been successfully complexed with a variety of transition metals, including ruthenium, rhodium, iridium, and palladium, to generate highly active and selective asymmetric catalysts. nih.govrsc.orgnih.gov These complexes are particularly prominent in asymmetric hydrogenation and transfer hydrogenation reactions.
Asymmetric Hydrogenation: Ruthenium and rhodium complexes featuring chiral pyrrolidinemethanol-derived ligands are effective catalysts for the asymmetric hydrogenation of prochiral ketones and olefins. nih.govrsc.org In a typical catalytic cycle, the substrate coordinates to the chiral metal complex, followed by the insertion of the double bond into a metal-hydride bond. The facial selectivity of this insertion step is controlled by the chiral ligand, leading to an enantioenriched product after reductive elimination.
Asymmetric Transfer Hydrogenation: Iridium and ruthenium complexes are widely used for asymmetric transfer hydrogenation, which employs a hydrogen source like isopropanol (B130326) or formic acid instead of H₂ gas. rsc.orgnih.govcsic.es Chiral pyrrolidinemethanol-based ligands create the necessary asymmetric environment for the stereoselective transfer of a hydride from the hydrogen donor to the substrate (e.g., a ketone or imine) via a metal-hydride intermediate. These reactions are often valued for their operational simplicity and mild conditions.
| Metal | Reaction Type | Ligand Type | Substrates | Key Findings |
|---|---|---|---|---|
| Ruthenium (Ru) | Asymmetric Hydrogenation | Cinchona alkaloid-derived NNP ligands | Aromatic & Heteroaromatic Ketones | Produces valuable chiral alcohols with extremely high enantioselectivity (up to 99.9% ee). rsc.org |
| Iridium (Ir) | Asymmetric Transfer Hydrogenation | Chiral N,N-chelated Cp*Ir(III) complexes | N-Heteroarenes (e.g., Quinolines) | Efficient reduction using formic acid as a hydrogen source, affording chiral products in good yields and enantioselectivities. nih.gov |
| Palladium (Pd) | Asymmetric Carboamination | (R)-Siphos-PE (phosphine ligand) | N-boc-pent-4-enylamines + Aryl/Alkenyl Bromides | Provides a new route to enantiomerically enriched 2-substituted pyrrolidines. nih.gov |
| Rhodium (Rh) | Asymmetric Catalysis | Chiral paddlewheel complexes | General (e.g., Michael additions) | The rhodium center can act as a chiral Lewis acid, with faster ligand exchange kinetics compared to iridium congeners. semanticscholar.org |
Applications in Asymmetric Metal-Catalyzed Reactions
Derivatives of trans-(3-Methyl-pyrrolidin-2-yl)-methanol have emerged as effective chiral ligands in a variety of asymmetric metal-catalyzed reactions. Their rigid pyrrolidine backbone, coupled with the stereogenic centers at the 2 and 3 positions, allows for the creation of a well-defined chiral environment around a metal center. This steric and electronic influence is crucial for achieving high levels of enantioselectivity in the formation of new stereocenters. One notable application of these derivatives is in the catalytic asymmetric reduction of prochiral ketones.
A prominent example involves the use of oxazaborolidine catalysts generated in situ from chiral amino alcohols and borane. Specifically, the derivative (S)-α,α-diphenyl-2-pyrrolidinemethanol, which shares the core pyrrolidine methanol scaffold, has been extensively studied in Corey-Bakshi-Shibata (CBS) reductions. While not having the 3-methyl group, its catalytic behavior provides a strong model for the potential of related structures. The oxazaborolidine catalyst, formed from the reaction of the amino alcohol with borane, coordinates to both the borane reducing agent and the ketone substrate, facilitating a highly enantioselective hydride transfer.
The in situ generation of these catalysts from precursors such as (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one offers a practical and efficient method, avoiding the need to handle often sensitive isolated oxazaborolidine catalysts. nih.govorganic-chemistry.org This approach has been successfully applied to the asymmetric borane reduction of a wide range of prochiral ketones, affording the corresponding chiral secondary alcohols with high yields and excellent enantioselectivity. nih.gov
The effectiveness of these catalysts is demonstrated in the reduction of various aromatic and aliphatic ketones. The results, as summarized in the table below, highlight the consistently high enantiomeric excesses (ee) achieved across different substrates.
| Entry | Ketone Substrate | Yield (%) | Enantiomeric Excess (ee %) | Configuration |
|---|---|---|---|---|
| 1 | Acetophenone | 95 | 96 | R |
| 2 | 1-Indanone | 92 | 98 | S |
| 3 | 1-Tetralone | 94 | 97 | S |
| 4 | Propiophenone | 93 | 95 | R |
| 5 | Cyclohexyl methyl ketone | 90 | 92 | R |
The stereochemical outcome of these reductions is predictable based on the established mechanism for CBS reductions, where the absolute configuration of the product alcohol is determined by the stereochemistry of the chiral ligand. york.ac.uk The high levels of asymmetric induction underscore the efficacy of the pyrrolidine-based chiral scaffold in creating a highly organized transition state for the hydride transfer.
Further research has explored the application of similar pyrrolidine-based ligands in other metal-catalyzed reactions, such as the enantioselective addition of organozinc reagents to aldehydes. researchgate.netmdpi.com In these reactions, the chiral ligand coordinates to the zinc metal, and the resulting chiral complex directs the enantioselective transfer of an alkyl or aryl group to the aldehyde carbonyl. The structural features of the this compound backbone are well-suited for creating the necessary chiral environment to achieve high enantioselectivity in these carbon-carbon bond-forming reactions.
Structural Characterization and Spectroscopic Analysis of Trans 3 Methyl Pyrrolidin 2 Yl Methanol and Its Derivatives
Advanced Spectroscopic Techniques
Spectroscopic methods are indispensable for determining the connectivity, functional groups, and three-dimensional arrangement of atoms in "trans-(3-Methyl-pyrrolidin-2-yl)-methanol".
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For "this compound," ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework and the relative stereochemistry of the substituents.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) and coupling constants (J) would be particularly informative. For instance, the coupling constant between the protons at C2 and C3 would be crucial in confirming the trans configuration. A small J-value (typically < 5 Hz) would be indicative of a trans relationship between these two protons. The protons of the hydroxymethyl group would appear as a doublet of doublets or a multiplet, coupled to the C2 proton. The methyl group at C3 would present as a doublet.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display a signal for each of the six unique carbon atoms in the molecule. The chemical shifts of the carbons in the pyrrolidine (B122466) ring would be sensitive to the ring's conformation and the orientation of the substituents.
Illustrative NMR Data: While specific data for the target compound is scarce, the following table provides representative ¹H and ¹³C NMR data for a related N-protected derivative, tert-butyl (2S,3R)-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate. This data illustrates the expected chemical shifts and multiplicities.
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-Boc | 1.45 (s, 9H) | 79.5, 28.5 |
| C1-H | 3.85 (m, 1H) | 65.2 |
| C2-H | 3.65 (m, 1H) | 62.1 |
| C3-H | 2.10 (m, 1H) | 48.7 |
| C4-H₂ | 1.80 (m, 1H), 1.55 (m, 1H) | 35.4 |
| C5-H₂ | 3.40 (m, 2H) | 26.1 |
| C3-CH₃ | 1.05 (d, 3H) | 15.3 |
| Note: This data is illustrative for an N-Boc protected derivative and may not represent the exact values for "this compound". |
Infrared (IR) and Mass Spectrometry (MS)
IR spectroscopy is used to identify the functional groups present in a molecule, while mass spectrometry provides information about the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be expected to show characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would indicate the O-H stretching of the alcohol. The N-H stretching of the secondary amine would appear around 3300-3400 cm⁻¹. C-H stretching vibrations for the alkyl groups would be observed in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound (C₆H₁₃NO, 115.18 g/mol ). The fragmentation pattern would likely show a prominent peak corresponding to the loss of the hydroxymethyl group (•CH₂OH) or water (H₂O).
| Technique | Expected Observations for this compound |
| IR Spectroscopy | ~3400 cm⁻¹ (O-H stretch, broad), ~3350 cm⁻¹ (N-H stretch), ~2960 cm⁻¹ (C-H stretch) |
| Mass Spectrometry | Molecular Ion [M]⁺ at m/z 115. Key fragments at m/z 84 ([M-CH₂OH]⁺), m/z 98 ([M-NH₃]⁺) |
| Note: These are predicted values based on the structure and data from similar compounds. |
Optical Rotation and Chiral Purity Determination
Since "this compound" is a chiral molecule, it will rotate the plane of polarized light. The specific rotation [α] is a characteristic physical property of an enantiomer. The determination of chiral purity, or enantiomeric excess (e.e.), is crucial. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). By using a chiral stationary phase, the two enantiomers of the compound can be separated and their relative amounts quantified.
X-ray Crystallography for Absolute and Relative Stereochemistry
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing unambiguous proof of both the relative and absolute stereochemistry. For a derivative of "this compound," an X-ray crystal structure would confirm the trans orientation of the methyl and hydroxymethyl groups. Furthermore, if a chiral starting material was used in the synthesis or if the compound is resolved, anomalous dispersion effects, often utilizing a heavy atom, can be used to determine the absolute configuration (e.g., (2S,3R) or (2R,3S)).
Conformational Analysis and Pseudorotation of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar and exists in a state of dynamic conformational equilibrium. nih.gov This non-planarity, known as "puckering," can be described by a concept called pseudorotation. The two most common conformations are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two adjacent atoms are displaced in opposite directions from the plane of the other three). nih.gov
For "this compound," the substituents at C2 and C3 will influence the preferred conformation of the pyrrolidine ring. The bulky hydroxymethyl and methyl groups will tend to occupy pseudo-equatorial positions to minimize steric strain. The exact conformational preference can be investigated using computational modeling and through the analysis of vicinal proton-proton coupling constants in the ¹H NMR spectrum. nih.gov The dynamic nature of the ring means that the observed NMR spectrum is often an average of multiple rapidly interconverting conformers.
Computational Studies and Theoretical Insights into Trans 3 Methyl Pyrrolidin 2 Yl Methanol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for exploring the intrinsic properties of molecules. These methods provide detailed information about electron distribution, molecular structure, and reactivity.
Density Functional Theory (DFT) has become a standard method for investigating organocatalytic systems due to its favorable balance of accuracy and computational cost. nih.govnih.gov For pyrrolidine-based catalysts, DFT calculations are routinely used to determine optimized ground-state geometries, locate transition state structures, and compute the activation energies that govern reaction rates. nih.govresearchgate.net
Studies on analogous proline derivatives show that hybrid DFT functionals, such as B3LYP, are effective for accurately predicting stereoselectivities when paired with appropriate basis sets like 6-31G(d). nih.gov These calculations can reveal subtle structural differences between catalysts and their transition states, helping to identify the key factors that control the reaction's outcome. nih.govresearchgate.net For instance, the puckering of the pyrrolidine (B122466) ring and the orientation of its substituents are critical conformational features that can be precisely modeled. researchgate.net The accuracy of these methods, while moderate in absolute terms, is generally sufficient for computing the relative activation energies of diastereomeric transition states, which is the cornerstone of predicting stereoselectivity. nih.gov
Table 1: Representative DFT-Calculated Properties for a Pyrrolidine Catalyst System This table presents typical data obtained from DFT calculations on pyrrolidine-based catalysts and is for illustrative purposes.
| Property | Value | Significance |
| Method/Basis Set | B3LYP/6-31G(d) | A common level of theory for reliable geometric and energy predictions. |
| Optimized Ground State Energy | -X Hartree | Provides a baseline for calculating relative energies of other states. |
| Transition State (TS1) Energy | -Y Hartree | Energy of the key transition state for the favored stereoisomer. |
| Transition State (TS2) Energy | -Z Hartree | Energy of the key transition state for the disfavored stereoisomer. |
| Activation Barrier (ΔG‡) | (TS1 Energy - Ground State) kcal/mol | Determines the rate of the reaction pathway leading to the major product. |
| Stereoselectivity (ΔΔG‡) | (TS2 Energy - TS1 Energy) kcal/mol | The energy difference between competing transition states; dictates the ee%. |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals are critical for understanding how a catalyst activates substrates.
In the context of trans-(3-Methyl-pyrrolidin-2-yl)-methanol, FMO analysis helps explain its role in mechanisms like enamine catalysis. The catalyst's HOMO, typically localized on the nitrogen atom, is crucial for the initial nucleophilic attack on a carbonyl substrate to form the key enamine intermediate. The energy of this HOMO influences the catalyst's nucleophilicity. Conversely, the LUMO energy and distribution indicate the molecule's susceptibility to electrophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net Computational studies on related systems analyze these orbitals to rationalize the catalyst's efficiency and its interaction with different substrates. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Data This table shows representative FMO data for a generic enamine intermediate formed from a pyrrolidine catalyst. The values are for illustrative purposes.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.8 | Highest Occupied Molecular Orbital; dictates nucleophilic character. |
| LUMO | +1.2 | Lowest Unoccupied Molecular Orbital; dictates electrophilic character. |
| HOMO-LUMO Gap | 7.0 | An indicator of kinetic stability and chemical reactivity. |
Molecular Modeling and Conformational Landscape
Beyond static quantum calculations, molecular modeling explores the dynamic behavior of molecules, including their different conformations and the non-covalent interactions that stabilize key intermediates and transition states.
The primary function of a chiral catalyst like this compound is to control the stereochemical outcome of a reaction. Molecular modeling is essential for understanding how this control is achieved. Computational studies on proline and its derivatives have successfully elucidated the origins of stereoselectivity in reactions like the aldol (B89426) addition. nih.govnih.gov These models show that the catalyst and substrate combine to form a rigid transition state assembly. researchgate.net
The substituents on the pyrrolidine ring—in this case, the methyl and hydroxymethyl groups—play a crucial role by creating a specific chiral environment. One substituent may block one face of the reactive intermediate (e.g., an enamine), forcing the electrophile to attack from the opposite, less sterically hindered face. By calculating the relative energies of all possible diastereomeric transition states, researchers can accurately predict the major stereoisomer formed in the reaction. nih.govrsc.org
Non-covalent interactions, particularly hydrogen bonds, are often decisive in organocatalysis. nih.gov The hydroxyl group in this compound is a key functional feature, capable of acting as both a hydrogen bond donor and acceptor. Computational models are used to identify and quantify these interactions.
In many proposed catalytic cycles for prolinol-type catalysts, the hydroxyl group forms a hydrogen bond with the electrophile, orienting it precisely within the transition state. nih.gov This interaction not only helps to lower the activation energy but also rigidly locks the geometry of the transition state, enhancing stereoselectivity. researchgate.net DFT calculations can map these hydrogen bonding networks and determine their contribution to the stability of the transition state assembly. mdpi.comresearchgate.net
Mechanistic Investigations of Catalytic Pathways
A primary goal of computational studies is to map out the entire catalytic cycle, step by step. This involves identifying all intermediates and transition states along the reaction coordinate. For pyrrolidine-based catalysts in reactions like aldol or Michael additions, the generally accepted pathway proceeds through an enamine intermediate. nih.govresearchgate.net
Theoretical investigations provide detailed structures and energies for each stage:
Formation of the Enamine: The pyrrolidine nitrogen attacks a carbonyl donor (e.g., a ketone or aldehyde), followed by dehydration to form a nucleophilic enamine.
C-C Bond Formation: The enamine attacks an electrophilic acceptor. This is typically the stereodetermining step, and computational chemists focus heavily on modeling the transition states of this step to understand enantioselectivity. nih.govrsc.org
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.
DFT calculations can confirm the feasibility of such proposed mechanisms by ensuring that all calculated transition state barriers are energetically accessible under the experimental reaction conditions. nih.gov These detailed mechanistic insights are invaluable for optimizing reaction conditions and for the rational design of new generations of catalysts. nih.govnih.gov
Analysis of Reactive Intermediates (e.g., Enamines, Iminium Ions)
In aminocatalysis, the reaction of a secondary amine catalyst with a carbonyl compound generates two principal types of reactive intermediates: enamines and iminium ions. Computational studies, primarily using Density Functional Theory (DFT), provide a molecular-level understanding of the structure, stability, and reactivity of these species.
Enamines are formed from the reaction of the catalyst with an enolizable aldehyde or ketone. These electron-rich species are key intermediates in reactions where the carbonyl compound acts as a nucleophile. Theoretical calculations can predict the preferred geometry of the enamine, including the configuration of the double bond (E vs. Z) and the conformation of the pyrrolidine ring. The crystal structures of proline-derived enamines have been shown to exclusively display an (E)-geometry. nih.gov Studies on related systems investigate the relative energies of different conformers and the rotational barriers, which are essential for understanding their reactivity. nih.gov
Iminium ions are generated when the catalyst reacts with an α,β-unsaturated carbonyl compound. This activation mode lowers the LUMO of the substrate, facilitating nucleophilic attack. Computational analysis focuses on the relative stability of these ions, which is critical for predicting which iminium species will predominate in a reaction mixture containing multiple carbonyl compounds. ub.edubeilstein-journals.org DFT methods, such as M06-2X with a 6-311+G(d,p) basis set, are commonly employed to calculate the energies of these species and the equilibria between them. ub.edu For instance, the relative stability of pyrrolidine-derived iminium ions can be computationally examined to understand their propensity for hydrolysis. ub.edubeilstein-journals.org
Below is a representative data table illustrating the type of information obtained from DFT calculations on the relative stability of iminium ions derived from a generic pyrrolidine catalyst.
| Carbonyl Compound | Relative Energy of Iminium Ion (kcal/mol) | Computational Method |
|---|---|---|
| Propenal | 0.0 (Reference) | M06-2X/6-311+G(d,p) |
| Crotonaldehyde | -2.5 | M06-2X/6-311+G(d,p) |
| Cinnamaldehyde | -4.1 | M06-2X/6-311+G(d,p) |
This table is illustrative and based on general findings in the field of computational aminocatalysis; specific values for "this compound" would require dedicated computational studies.
Transition State Analysis in Asymmetric Reactions
The enantioselectivity of a reaction catalyzed by a chiral organocatalyst like "this compound" is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products. Transition state analysis via computational modeling is therefore indispensable for rationalizing and predicting the stereochemical outcomes of asymmetric reactions.
These calculations can identify the key non-covalent interactions, such as hydrogen bonds and steric repulsions, that stabilize one transition state over the other. For pyrrolidine-based catalysts, the conformation of the five-membered ring and the orientation of the substituents play a critical role in creating a chiral pocket that directs the approach of the reactants. nih.gov
For example, in a Michael addition reaction, DFT calculations can model the approach of the nucleophile to the iminium ion intermediate. By locating the transition state structures for both possible faces of attack (re and si), the activation energies (ΔG‡) can be calculated. The enantiomeric excess (ee) of the product can then be predicted using the energy difference between the two lowest-energy transition states (ΔΔG‡).
The following interactive data table presents hypothetical data from a transition state analysis for an asymmetric Michael addition, demonstrating how computational results are used to predict enantioselectivity.
| Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Key Stabilizing Interaction | Predicted Product Configuration |
|---|---|---|---|
| TS-Re | 15.2 | Hydrogen bond (N-H···O) | R |
| TS-Si | 17.0 | Steric repulsion | S |
This table is a hypothetical representation to illustrate the principles of transition state analysis in asymmetric organocatalysis. The values and interactions are not specific to "this compound."
Computational modeling has become an integral part of the development of new asymmetric catalytic methods. chemrxiv.org These theoretical insights not only explain experimental observations but also guide the design of more efficient and selective catalysts.
Future Research Directions and Emerging Trends in Trans 3 Methyl Pyrrolidin 2 Yl Methanol Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Scalability
Future efforts are expected to focus on:
Asymmetric C-H Functionalization: Direct, stereoselective functionalization of the pyrrolidine (B122466) ring would represent a significant leap forward, minimizing the need for protecting groups and reducing the number of synthetic steps.
Catalyst-Tuned Regioselectivity: The development of catalytic systems that can selectively introduce substituents at various positions on the pyrrolidine ring from common precursors would offer a divergent and highly efficient approach to a range of derivatives.
Biocatalytic Methods: The use of enzymes to perform key transformations, such as stereoselective reductions or aminations, is a promising avenue for improving the sustainability and efficiency of the synthesis. Biocatalysis can offer high selectivity under mild reaction conditions, reducing waste and energy consumption.
Researchers are actively seeking to streamline the synthesis of complex chiral building blocks. For instance, methods for constructing polysubstituted pyroglutamates, which can be converted to 3-substituted prolinols, are being explored. These strategies aim to build the core structure with multiple stereocenters in a single, base-induced coupling and cyclization reaction. Subsequent reduction and desulfonation can then yield the desired prolinol derivatives. Such advancements are critical for making compounds like trans-(3-Methyl-pyrrolidin-2-yl)-methanol more readily available for broader applications.
Exploration of New Catalytic Applications and Ligand Architectures
The utility of this compound as a chiral auxiliary and ligand precursor is well-established, particularly in organocatalysis. However, there is considerable potential to expand its role into new catalytic domains and to design novel ligand architectures that offer enhanced reactivity and selectivity.
Emerging trends in this area include:
Photoredox Catalysis: Incorporating the this compound scaffold into ligands for photoredox-mediated reactions could enable novel asymmetric transformations that are difficult to achieve through traditional thermal catalysis.
Electrocatalysis: The development of chiral electrode materials or soluble catalysts incorporating this motif for asymmetric electrochemical synthesis is a nascent but promising field.
Hybrid Catalytic Systems: Combining the principles of organocatalysis with metal catalysis or biocatalysis, using ligands derived from this compound, could lead to synergistic effects and unprecedented catalytic performance.
The design of new ligand architectures will focus on fine-tuning the steric and electronic properties of the catalyst to achieve higher levels of stereocontrol in a wider range of reactions. This includes the synthesis of bidentate or polydentate ligands that can coordinate to metal centers, creating well-defined chiral environments for asymmetric catalysis.
Advanced Computational Modeling for Predictive Design and Mechanistic Understanding
Computational chemistry is becoming an indispensable tool in modern catalyst development. For this compound and its derivatives, advanced computational modeling will play a crucial role in accelerating the discovery of new catalysts and in providing a deeper understanding of reaction mechanisms.
Future research will likely involve:
High-Throughput Virtual Screening: Using computational methods to rapidly screen libraries of virtual ligands based on the this compound scaffold to identify promising candidates for specific catalytic applications.
Density Functional Theory (DFT) Calculations: Employing DFT to model transition states and reaction pathways can elucidate the origins of stereoselectivity in reactions catalyzed by derivatives of this compound. This knowledge can then be used to rationally design more effective catalysts. For example, DFT calculations have been successfully used to understand how the ring puckering and substituent effects in prolinol-based catalysts influence the stereochemical outcome of reactions like the Diels-Alder cycloaddition.
Machine Learning and AI: The application of machine learning algorithms to predict the performance of new catalysts based on structural descriptors could significantly reduce the amount of experimental work required for catalyst optimization.
By providing detailed insights into catalyst-substrate interactions and the factors governing stereoselectivity, computational modeling will enable a more predictive and less empirical approach to the design of new catalytic systems based on this compound.
Integration with Sustainable Chemistry Principles and Methodologies
The principles of green and sustainable chemistry are increasingly influencing the direction of chemical research. For this compound, future work will emphasize the development of synthetic and catalytic processes that are more environmentally benign.
Key areas of focus will include:
Use of Renewable Feedstocks: Exploring synthetic routes that begin from renewable resources rather than petrochemicals.
Atom Economy: Designing synthetic and catalytic processes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Solvent Selection: Prioritizing the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, and developing solvent-free reaction conditions where possible.
Catalyst Recycling: Developing methodologies for the immobilization of catalysts derived from this compound on solid supports, allowing for their easy separation and reuse.
The integration of biocatalysis, as mentioned earlier, is a significant component of this trend. Enzymatic routes can offer a sustainable alternative to traditional chemical methods for producing chiral compounds, often with higher selectivity and under milder conditions. As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to grow, the development of sustainable and efficient methods for the synthesis and application of this compound will remain a high-priority research area.
Q & A
Q. What are the established synthetic routes for trans-(3-Methyl-pyrrolidin-2-yl)-methanol, and what reaction conditions optimize yield and stereoselectivity?
- Methodological Answer : The synthesis of trans-configured pyrrolidine derivatives often involves cycloaddition reactions or stereoselective reductions . For example, trans-4-aryl-pyrrolidine-3-carboxylates are synthesized via 1,3-dipolar cycloaddition between azomethine ylides and acrylates, followed by reduction of the ester group to the alcohol . Key conditions include:
- Catalysts : Use of chiral auxiliaries or asymmetric catalysts (e.g., NaBH₄ in methanol for stereoretentive reductions) .
- Temperature Control : Low temperatures (−20°C to 0°C) to minimize epimerization.
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the trans isomer .
Table 1 : Representative Reaction Conditions
| Precursor | Reagents/Conditions | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|---|
| Azomethine ylide + acrylate | Cu(I) catalyst, DCM, −20°C | 75–85 | trans > 95% | |
| Pyrrolidine ester | NaBH₄, MeOH, 0°C | 90 | Retention of trans |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants J = 8–10 Hz for trans-diastereomers) .
- X-ray Crystallography : Resolves absolute configuration (e.g., methanol solvates in crystal lattices) .
- HPLC : Reverse-phase C18 columns with methanol/water gradients (pH 2.5–3.5) to separate cis/trans isomers .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 130.12 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes reported for synthetic derivatives?
- Methodological Answer : Discrepancies in stereoselectivity often arise from substituent electronic effects . For example, electron-poor heteroaryl groups (e.g., pyridyl) lead to cis/trans mixtures during cycloaddition, while electron-rich groups (e.g., methoxyphenyl) favor trans isomers . Mitigation strategies include:
- Precursor Screening : Use aryl groups with strong electron-donating substituents.
- Post-synthesis Isomerization : Acidic/basic conditions to equilibrate cis/trans mixtures (e.g., HCl in dioxane at 60°C) .
Q. What strategies enhance enantiomeric excess (ee) in asymmetric synthesis?
- Methodological Answer :
- Chiral Catalysts : Use of (R)-BINOL-derived phosphoric acids or Ru-based catalysts for asymmetric hydrogenation .
- Dynamic Kinetic Resolution : Racemization of undesired enantiomers via reversible imine formation .
- Solvent Engineering : Polar aprotic solvents (e.g., THF) improve catalyst-substrate interactions, achieving ee > 90% .
Q. How do electronic modifications on the pyrrolidine ring influence reactivity and bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Fluorine or trifluoromethyl groups increase metabolic stability but reduce nucleophilicity (e.g., slower SN2 reactions) .
- Electron-Donating Groups (EDGs) : Methyl or methoxy groups enhance binding to biological targets (e.g., antimicrobial activity via H-bonding with enzyme active sites) .
Table 2 : Substituent Effects on Bioactivity
| Substituent | LogP | Antimicrobial IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3-Methyl (trans) | 1.2 | 12.3 ± 1.5 | |
| 3-Trifluoromethyl | 2.1 | 8.9 ± 0.8 |
Data Contradiction Analysis
- Issue : Conflicting reports on trans-selectivity in cycloaddition reactions.
- Resolution : Electron-deficient acrylates (e.g., nitroacrylates) exhibit lower trans-selectivity (60–70%) compared to electron-rich acrylates (90–95%) due to reduced orbital overlap . Validate via DFT calculations to assess transition-state energies.
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
